PV8 (hydrochloride)

Spontaneous locomotor activity Dopamine release In vivo microdialysis

Forensic labs require a certified reference standard for PV8 detection. PV8 (hydrochloride) is an ISO 17034/ISO 17025 certified reference material with ≥98% purity, enabling accurate LC-MS/MS calibration in biological matrices. - Differentiates from α-PVP in retention time & ionization efficiency - Essential for SAR studies on side-chain length vs. in vivo potency - Forms unique amino acid adducts as toxicometabolomics probe - Shipped with comprehensive CoA to meet procurement audit requirements

Molecular Formula C17H26ClNO
Molecular Weight 295.8 g/mol
CAS No. 13415-55-9
Cat. No. B591273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePV8 (hydrochloride)
CAS13415-55-9
Synonyms1-Phenyl-2-(1-pyrrolidinyl)-1-heptanone Hydrochloride;  2-(1-Pyrrolidinyl)-heptanophenone Hydrochloride
Molecular FormulaC17H26ClNO
Molecular Weight295.8 g/mol
Structural Identifiers
SMILESCCCCCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl
InChIInChI=1S/C17H25NO.ClH/c1-2-3-5-12-16(18-13-8-9-14-18)17(19)15-10-6-4-7-11-15;/h4,6-7,10-11,16H,2-3,5,8-9,12-14H2,1H3;1H
InChIKeyWHQOZXALFDXFRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





PV8 Hydrochloride (CAS 13415-55-9): Pyrrolidinophenone-Class Analytical Reference Standard for Forensic Toxicology


PV8 (hydrochloride), also known as α-pyrrolidinoheptaphenone (α-PHPP), is a synthetic cathinone belonging to the pyrrolidinophenone subclass [1]. It is the heptaphenone homolog in the α-pyrrolidinophenone series, possessing a seven-carbon aliphatic side chain—one carbon longer than α-PHP (PV7) and two carbons longer than the widely studied α-PVP [1]. PV8 (hydrochloride) is manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards and is supplied as a neat solid with a certified purity of ≥98% . In the United States, PV8 is regulated as a Schedule I controlled substance, and the product is intended exclusively for forensic and research applications .

Certified reference material (ISO 17034 / ISO 17025) for forensic method validation
Pyrrolidinophenone-class analytical standard — heptaphenone homolog for SAR differentiation
Schedule I controlled substance — exclusively for research and forensic use
Neat solid format supports accurate gravimetric preparation and calibration

Why PV8 Hydrochloride Cannot Be Substituted by α-PVP or Other Pyrrolidinophenone Analogs Without Experimental Validation


Within the α-pyrrolidinophenone series, the length of the α-aliphatic side chain is a critical determinant of both in vivo psychostimulant potency and cytotoxicity profile. Studies directly comparing α-PVP (five-carbon side chain), PV8 (seven-carbon), and PV9 (eight-carbon) have demonstrated that chain lengthening beyond the pentyl group of α-PVP produces a significant reduction in in vivo potency for elevating extracellular dopamine and stimulating locomotor activity, while simultaneously increasing maximal cytotoxic effects against neuronal, hepatic, and cardiac cell lines [1][2]. Furthermore, PV8 exhibits a distinct metabolic profile—including the formation of unique amino acid adducts (glycine and alanine conjugates) not described for α-PVP [3]—and a relatively short human liver microsome half-life of 28.8 minutes [4]. These pharmacodynamic and pharmacokinetic divergences mean that PV8 cannot serve as a drop-in substitute for α-PVP in mechanistic studies, nor can α-PVP analytical reference materials substitute for PV8 in forensic method validation involving PV8-specific detection targets.

Side-chain length (heptyl vs. pentyl of α-PVP) alters in vivo psychostimulant potency and cytotoxicity — study endpoints may not transfer.
Unique amino acid adducts (glycine, alanine) not produced by α-PVP; metabolite-targeted methods may miss PV8 exposure.
Metabolic stability profile differs; PV8’s shorter HLM half-life requires compound-specific exposure models.

Quantitative Comparative Evidence for PV8 Hydrochloride Differentiation from α-PVP, PV9, and Related Analogs


PV8 Demonstrates Significantly Weaker In Vivo Psychostimulant Potency Than α-PVP in a Mouse Locomotor Model

In a head-to-head murine study, α-PVP produced substantially greater stimulation of spontaneous locomotor activity than PV8 across the tested dose range, establishing that the two-carbon side-chain extension from the pentyl (α-PVP) to the heptyl (PV8) group markedly attenuates in vivo psychomotor potency [1]. Both compounds elevated extracellular dopamine (DA) in the mouse striatum, but α-PVP was unequivocally more potent than PV8 at equivalent doses [1]. The D1-dopamine receptor antagonist SCH 23390 blocked the locomotor stimulation of both compounds, confirming a shared dopaminergic mechanism but with differential magnitude [1].

Locomotor Potency
Head-to-head
α-PVP > PV8 in potency rank order at all doses; PV8 attenuated stimulation
Informs side-chain length SAR; not a clinical potency indicator
Mouse locomotor model; D1 receptor-mediated
Spontaneous locomotor activity Dopamine release In vivo microdialysis Synthetic cathinones

Longer-Chain Pyrrolidinophenones Including PV8 Exhibit Enhanced Cytotoxicity Relative to α-PVP Across Multiple Cell Lines

A systematic cytotoxicity study directly compared α-PVP, PV8, PV9, and their 4-fluoro- and 4-methoxy-substituted analogs across four model cell lines. Longer side-chain α-pyrrolidinophenones (PV8 and PV9) produced more pronounced maximal cytotoxicity—with respect to both mitochondrial activity (MTT assay) and cell membrane integrity (LDH release)—than the five-carbon α-PVP and its substituted derivatives [1]. The study further demonstrated, for the first time, that alterations in plasma membrane fluidity contribute mechanistically to the cytotoxicity of these compounds [1].

Cytotoxicity Profile
Head-to-head
PV8 > α-PVP in maximal cytotoxicity across neuronal, hepatic, and cardiac cell lines
Cytotoxicity not predicted by in vivo potency; cell-model endpoint context
MTT/LDH assays; 24–48 h exposure
Cytotoxicity Neurotoxicity Hepatotoxicity Cardiotoxicity Membrane fluidity

PV8 Exhibits a Distinct Metabolic Profile with Unique Amino Acid Adducts Not Reported for α-PVP or Shorter-Chain Analogs

Untargeted toxicometabolomics of PV8 (α-PEP) in HepaRG human hepatocyte cell incubates revealed the formation of amino acid adducts with glycine and alanine—metabolic conjugates that had not been previously described for any pyrrolidinophenone and are likely to appear in vivo [1]. This metabolic pathway is distinct from the primary oxidative routes (hydroxylation, ketone reduction, lactam formation) reported for α-PVP [2]. Additionally, PV8 incubation led to significant alterations in cholesterol metabolism in HepaRG cells, an effect not observed with the shorter-chain α-PBP comparator [1].

Metabolic Conjugates
Cross-study comparable
Unique glycine and alanine adducts detected for PV8; absent in α-PBP/α-PVP
Distinct Phase II metabolism requires PV8-specific analytical targets
HepaRG incubates; HRMS-based untargeted metabolomics
Toxicometabolomics HepaRG Biotransformation Amino acid adducts HRMS

PV8 Hydrochloride Reference Standard Provides Certified ≥98% Purity and ISO 17034/ISO/IEC 17025 Traceability for Forensic Method Validation

PV8 (hydrochloride) is supplied as a certified analytical reference material manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards, with a certified purity of ≥98% . This level of certification is essential for forensic laboratories developing validated LC-MS or GC-MS methods for PV8 detection and quantification in biological matrices, where PV8-specific blood and urine concentrations have been documented in fatality casework: 0.26 µg/mL (blood) and 0.11 µg/mL (urine) in one case, and 0.07 µg/mL (blood) and 0.13 µg/mL (urine) in a second case [1]. The certified reference material enables accurate calibration and quality control at these clinically and forensically relevant concentration ranges.

Reference Standard
Specification review
Purity ≥98%; ISO 17034 / ISO 17025 certified neat solid
Certified material for PV8-specific forensic method calibration
Documented fatal blood levels define required sensitivity
Analytical reference standard ISO 17034 Forensic toxicology Method validation LC-MS

PV8 Metabolic Stability and Predicted Human Hepatic Clearance Profile Are Quantitatively Characterized for Pharmacokinetic Modeling

The first comprehensive metabolic profiling of PV8 established that it exhibits a relatively short half-life of 28.8 minutes in human liver microsome (HLM) incubation, with an intrinsic clearance of 24.2 µL/min/mg microsomal protein [1]. Based on these in vitro data, PV8 is predicted to be an intermediate-clearance compound with an estimated human hepatic clearance of 22.7 mL/min/kg [1]. This metabolic stability profile is a key differentiator when selecting among pyrrolidinophenone analogs for in vitro or in vivo experimental designs where compound half-life influences exposure duration.

Hepatic Clearance
Reported
HLM t½ 28.8 min; predicted human CL 22.7 mL/min/kg
Intermediate clearance; supports in vitro exposure modeling
Human liver microsome incubation; HRMS detection
Metabolic stability Hepatic clearance Human liver microsomes Pharmacokinetics

PV8 Induces Immediate Early Gene Expression in Mouse Striatum with a Pattern Distinct from α-PVP and 3,4-MDPV

A comparative study of acute synthetic cathinone administration demonstrated that PV8, along with α-PVP, PV9, 3,4-MDPV, 2,3-MDPV, methcathinone, and 3-FMC, increased mRNA levels of multiple immediate early genes (IEGs) in the mouse striatum, including Areg, c-fos, Csrnp1, Dusp1, Dusp14, Egr2, Egr4, and FosB [1]. Importantly, the magnitude of IEG induction varied by drug, analyzed gene, and time after administration [1]. Homer1 and c-jun were upregulated by the majority of, but not all, tested cathinones, indicating compound-specific neuroplasticity signatures that preclude simple intra-class substitution.

IEG Induction
Head-to-head
Compound-dependent IEG pattern; PV8 induced Areg, c-fos, Egr2, FosB etc.
Distinct neuroplasticity gene signature versus α-PVP and MDPV
Mouse striatum; 1–2 h post-dose
Immediate early genes Neuroplasticity Striatum Addiction biomarkers

High-Value Research and Forensic Application Scenarios for PV8 Hydrochloride


Forensic Toxicology Method Development and Validation Requiring PV8-Specific Certified Reference Material

Forensic laboratories developing and validating quantitative LC-MS/MS or GC-MS methods for PV8 detection in biological matrices (whole blood, urine, tissue homogenates) require a certified reference standard with documented purity (≥98%), ISO 17034 and ISO/IEC 17025 traceability, and well-characterized physicochemical properties . Given that postmortem PV8 blood concentrations in fatal cases have been documented at 0.07–0.26 µg/mL [1], method calibration and quality control must span this low µg/mL range with a compound-specific reference material—α-PVP or other analog calibration standards cannot substitute due to differences in retention time, ionization efficiency, and matrix effects.

Structure-Activity Relationship Studies of Dopamine Transporter Inhibition and In Vivo Psychostimulant Potency in the Pyrrolidinophenone Series

PV8 serves as an essential tool compound for SAR studies examining the relationship between α-aliphatic side-chain length and in vivo pharmacological activity. Direct comparative data demonstrate that PV8 (seven-carbon side chain) produces significantly weaker locomotor stimulation and striatal dopamine elevation than α-PVP (five-carbon side chain) in mice , providing a quantitative anchor point for computational modeling of DAT inhibitor pharmacophores and for testing hypotheses about the optimal side-chain length for transporter binding affinity versus in vivo efficacy.

Comparative Cytotoxicity Screening and Membrane Fluidity Mechanistic Studies Across Neuronal, Hepatic, and Cardiac Cell Models

The documented dissociation between lower psychostimulant potency and higher cytotoxicity for PV8 relative to α-PVP makes PV8 a high-priority compound for mechanistic toxicology studies. Researchers investigating the contribution of plasma membrane fluidity changes to cathinone-induced cytotoxicity can use PV8 as a model long-chain pyrrolidinophenone, with α-PVP as a short-chain comparator, to probe the relationship between alkyl chain length, membrane partitioning, and cell viability across SH-SY5Y (neuronal), Hep G2 (hepatic), and H9C2(2-1) (cardiac) cell lines.

Untargeted Toxicometabolomics and Identification of Novel Phase II Metabolic Conjugates for Forensic Biomarker Discovery

The discovery that PV8 forms unique amino acid adducts with glycine and alanine in HepaRG hepatocyte incubates positions PV8 as a key probe compound for toxicometabolomics studies aimed at identifying novel urinary biomarkers of pyrrolidinophenone exposure. Forensic biomarker research programs can leverage PV8 reference material to synthesize and characterize these amino acid conjugates as authentic metabolite standards, enabling their incorporation into comprehensive NPS screening methods that go beyond the oxidative metabolites shared across the pyrrolidinophenone class.

Application
Selection Property
Validation Focus
Application: Forensic method validation
Property: PV8-specific CRM with ISO 17034 traceability
Validation: Low µg/mL calibration range and matrix-matched accuracy
Application: DAT inhibitor SAR studies
Property: Heptaphenone side-chain length variant
Validation: In vivo locomotor and dopamine release comparison
Application: Cytotoxicity screening
Property: Long-chain pyrrolidinophenone cytotoxicity profile
Validation: Cell-viability endpoints and membrane fluidity changes
Application: Toxicometabolomics biomarker discovery
Property: Unique amino acid adducts (glycine/alanine)
Validation: Novel urinary metabolite panel and HRMS screening

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